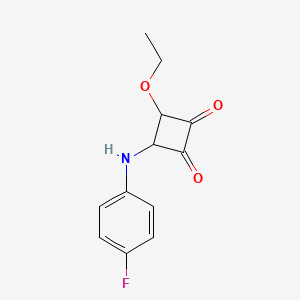![molecular formula C21H14ClFN2S B12268699 1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-phenylphthalazine](/img/structure/B12268699.png)
1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-phenylphthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE is a complex organic compound characterized by its unique chemical structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the phthalazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step may involve coupling reactions such as Suzuki-Miyaura coupling.
Functionalization with chloro and fluoro groups: These groups can be introduced through halogenation reactions using reagents like chlorine and fluorine sources.
Attachment of the sulfanyl group: This can be done through thiolation reactions using thiolating agents.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these halogens.
Coupling Reactions: The phenyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to target proteins or enzymes, while the sulfanyl group can participate in redox reactions. The phthalazine core provides structural stability and facilitates interactions with biological macromolecules. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE can be compared with similar compounds such as:
2-Chloro-6-fluoroanisole: This compound shares the chloro and fluoro groups but lacks the phthalazine core and sulfanyl group, making it less complex and potentially less versatile.
3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carbonyl chloride: This compound has a similar aromatic structure but differs in its functional groups and overall reactivity.
The uniqueness of 1-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-PHENYLPHTHALAZINE lies in its combination of functional groups and the phthalazine core, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H14ClFN2S |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenylphthalazine |
InChI |
InChI=1S/C21H14ClFN2S/c22-18-11-6-12-19(23)17(18)13-26-21-16-10-5-4-9-15(16)20(24-25-21)14-7-2-1-3-8-14/h1-12H,13H2 |
InChI Key |
AYXPDBRTJWEWAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12268623.png)
![2-(thiophen-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12268629.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazine](/img/structure/B12268641.png)
![7-Chloro-2,5-diphenyl[1,3]thiazolo[3,2-a]quinazolin-10-ium-1-olate](/img/structure/B12268647.png)
![4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12268654.png)
![4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B12268658.png)
![1-{1-[(4-Bromophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12268661.png)
![N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12268667.png)

[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B12268674.png)
![3-(2-Oxo-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12268675.png)
![N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12268683.png)
![4-{[1-(But-3-en-1-yl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12268688.png)
![5-methyl-N-[(pyrazin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B12268695.png)
